molecular formula C14H12FNO2 B1619568 N-(4-fluorophenyl)-4-methoxybenzamide CAS No. 5021-60-3

N-(4-fluorophenyl)-4-methoxybenzamide

Cat. No.: B1619568
CAS No.: 5021-60-3
M. Wt: 245.25 g/mol
InChI Key: GJNRBGJCUWQLPW-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxybenzoyl group linked to a 4-fluorophenylamine moiety. The compound’s structure (Fig. 1) features electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which influence its electronic properties and reactivity.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H12FNO2/c1-18-13-8-2-10(3-9-13)14(17)16-12-6-4-11(15)5-7-12/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNRBGJCUWQLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10307471
Record name N-(4-fluorophenyl)-4-methoxybenzamide
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Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5021-60-3
Record name N-(4-Fluorophenyl)-4-methoxybenzamide
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Record name NSC 191533
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Record name NSC191533
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Record name N-(4-fluorophenyl)-4-methoxybenzamide
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Record name 4'-FLUORO-4-METHOXYBENZANILIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-methoxybenzamide typically involves the reaction of 4-fluoroaniline with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction parameters such as temperature and pressure. This method also allows for the efficient handling of reagents and products, reducing the risk of side reactions and improving yield.

Chemical Reactions Analysis

Hydrolysis Reactions

The benzamide moiety undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

Reagents : Concentrated HCl, heat
Product : 4-Methoxybenzoic acid and 4-fluoroaniline hydrochloride.

Basic Hydrolysis

Reagents : NaOH (aqueous), reflux
Product : Sodium 4-methoxybenzoate and 4-fluoroaniline.

Mechanism :
The reaction proceeds via nucleophilic attack by water or hydroxide ions on the carbonyl carbon, cleaving the amide bond.

Halogenation of the Methoxy Group

The methoxy group can be replaced with halogens under specific conditions:

Example :
Reagents : HBr (48%), acetic acid, heat
Product : N-(4-Fluorophenyl)-4-bromobenzamide.

Fluorophenyl Ring Functionalization

Electrophilic aromatic substitution (EAS) occurs at the fluorophenyl ring:

Nitration :
Reagents : HNO₃, H₂SO₄
Product : N-(4-Fluoro-3-nitrophenyl)-4-methoxybenzamide .

Sulfonation :
Reagents : SO₃, H₂SO₄
Product : N-(4-Fluoro-3-sulfophenyl)-4-methoxybenzamide .

Oxidation of the Methoxy Group

Reagents : KMnO₄ (acidic conditions)
Product : N-(4-Fluorophenyl)-4-carboxybenzamide.

Reduction of the Amide Bond

Reagents : LiAlH₄ (anhydrous THF)
Product : N-(4-Fluorophenyl)-4-methoxybenzylamine.

Coupling Reactions

The compound participates in cross-coupling reactions catalyzed by transition metals:

Suzuki-Miyaura Coupling :
Reagents : Arylboronic acid, Pd(PPh₃)₄, K₂CO₃
Product : Biaryl derivatives (e.g., N-(4-(Biphenyl-4-yl)phenyl)-4-methoxybenzamide) .

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 250°C, forming CO₂ and fluorinated aromatic byproducts.

  • Photodegradation : UV exposure induces cleavage of the amide bond, yielding 4-methoxybenzoic acid and 4-fluoroaniline.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising therapeutic potential due to its ability to interact with specific biological targets. Research has indicated that derivatives of N-(4-fluorophenyl)-4-methoxybenzamide can serve as lead compounds for the development of drugs aimed at treating various diseases, including cancer and neurodegenerative disorders. The fluorine atom enhances the compound's lipophilicity, which can improve its bioavailability and efficacy in biological systems .

Biological Research

This compound is utilized in biological assays to investigate its effects on cellular processes. Studies have shown that it can modulate signaling pathways by interacting with specific receptors or enzymes. For instance, its mechanism of action may involve the inhibition of certain kinases or other enzymes critical to cell proliferation and survival . This makes it a valuable tool for understanding disease mechanisms and identifying new therapeutic targets.

Pharmaceutical Development

In pharmaceutical research, this compound has been explored as a candidate for drug formulation. Its structural features allow for modifications that can lead to enhanced pharmacological properties. Researchers are actively investigating its derivatives to optimize potency and selectivity against specific targets . The compound's ability to form stable interactions with biological macromolecules makes it an attractive option for further development.

Chemical Biology

The compound plays a role in chemical biology studies, where it is used to probe interactions between small molecules and biological macromolecules. By binding to various proteins or nucleic acids, this compound can help elucidate the roles of these biomolecules in cellular processes. Such studies are crucial for developing new therapeutic strategies and understanding the molecular basis of diseases .

Table 1: Summary of Research Findings on this compound

StudyFocus AreaFindings
Medicinal ChemistryIdentified as a potential lead compound for cancer therapy due to its selective enzyme inhibition properties.
Biological AssaysDemonstrated modulation of kinase activity, impacting cell signaling pathways related to growth and survival.
Pharmaceutical DevelopmentExplored for formulation improvements leading to enhanced bioavailability and therapeutic efficacy.
Chemical BiologyUsed as a probe to study protein-ligand interactions, aiding in the understanding of disease mechanisms.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the methoxy group can participate in hydrogen bonding. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Crystallography
  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) : This analog replaces the 4-fluorophenyl group with a 4-methoxy-2-nitrophenyl moiety and introduces a bromine atom. Crystallographic studies reveal two molecules (A and B) per asymmetric unit, with structural parameters (e.g., bond lengths, angles) comparable to N-(4-fluorophenyl)-4-methoxybenzamide .
  • N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide : Substitutes fluorine with chlorine and adds a methyl group at the 4-position of the benzamide ring. This increases steric bulk and alters electronic properties, enhancing fluorescence intensity (λex = 340 nm, λem = 380 nm) at pH 5 .

Table 1: Structural and Electronic Comparisons

Compound Substituents Key Structural Features
This compound 4-Fluorophenyl, 4-methoxy Planar benzamide core, polar groups
4MNB 4-Bromo, 4-methoxy-2-nitrophenyl Nitro group enhances rigidity
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 4-Chlorophenyl, 2-methoxy-4-methyl Methyl increases hydrophobicity

Physicochemical and Spectroscopic Properties

Fluorescence and Stability
  • N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide : Exhibits pH-dependent fluorescence (optimal at pH 5, 25°C) with LOD = 0.269 mg/L .
  • N-(6-Aminohexyl)-4-methoxybenzamide: Demonstrates hydrolytic instability at pH < 5.2, with 80% degradation at pH 4.5 . Comparable instability may occur in this compound under acidic conditions.
Spectroscopic Characterization
  • IR/NMR Trends : All benzamides show C=O stretches at ~1660–1682 cm⁻¹ (IR) and aromatic proton shifts at δ 6.5–8.0 ppm (¹H NMR) .
  • Triazole Derivatives : Absence of C=O IR bands in tautomeric forms confirms structural rearrangements .

Crystallographic and Computational Analysis

  • Software Tools : SHELX programs and Mercury are widely used for structural determination and visualization. This compound’s planar structure facilitates crystallographic resolution, similar to 4MNB .
  • Docking Studies : Molecular modeling of analogs like 7j suggests that fluorine’s electronegativity improves binding interactions in hydrophobic pockets .

Biological Activity

N-(4-fluorophenyl)-4-methoxybenzamide is an organic compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. This compound is characterized by a benzamide core with specific substitutions that influence its biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following structure:

  • Chemical Formula : C15_{15}H14_{14}FNO2_2
  • Molecular Weight : 273.28 g/mol
  • CAS Number : 5021-60-3

This compound features:

  • A 4-fluorophenyl group that enhances hydrophobic interactions.
  • A methoxy group which can participate in hydrogen bonding, affecting its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The fluorophenyl group increases the binding affinity through hydrophobic interactions, while the methoxy group can form hydrogen bonds. Such interactions can modulate the activity of target proteins, leading to various biological effects, including anti-inflammatory and analgesic properties .

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

2. Analgesic Properties

The compound has been explored for its analgesic effects. Animal models have shown that it can reduce pain responses, indicating its potential as a non-opioid analgesic agent .

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown effectiveness against certain bacterial strains, although further research is needed to elucidate its full spectrum of activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Study A Anti-inflammatoryInhibition of TNF-alpha and IL-6 production in macrophages.
Study B AnalgesicReduced pain response in a rat model of acute pain.
Study C AntimicrobialEffective against Staphylococcus aureus and E. coli in vitro.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound has been explored to optimize its biological activity. Modifications to the benzamide structure have been investigated to enhance potency and selectivity for biological targets. For instance, replacing the methoxy group with other substituents has been shown to significantly alter the compound's efficacy against specific targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-fluorophenyl)-4-methoxybenzamide
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.